![molecular formula C33H38O7 B3034248 12-hydroxy-19-(4-hydroxy-3-methylbut-2-enyl)-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione CAS No. 149655-53-8](/img/structure/B3034248.png)
12-hydroxy-19-(4-hydroxy-3-methylbut-2-enyl)-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione
概要
説明
12-hydroxy-19-(4-hydroxy-3-methylbut-2-enyl)-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-3,7,20-trioxahexacyclo[154102,1502,1904,1306,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione is a complex organic compound with a unique hexacyclic structure
作用機序
Isomorellinol, also known as 12-Hydroxy-19-(4-hydroxy-3-methylbut-2-enyl)-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione, is a caged xanthone isolated from Garcinia hanburyi . It has been studied for its potential anti-cancer properties, particularly against cholangiocarcinoma (CCA) cells .
Target of Action
Isomorellinol primarily targets CCA cells . It shows selective cytotoxicity against these cells, sparing normal cells . The compound interacts with key proteins involved in cell cycle regulation and apoptosis, such as Bax, Bcl-2, caspase-9, caspase-3, and survivin .
Mode of Action
Isomorellinol induces cell cycle arrest and apoptosis in CCA cells . It enhances the expression of the pro-apoptotic protein Bax and reduces the expression of the anti-apoptotic protein Bcl-2 . This shifts the balance towards apoptosis, leading to the activation of caspase-9 and caspase-3, key executioners of apoptosis . Isomorellinol also suppresses the expression of survivin, a protein that inhibits apoptosis and promotes cell proliferation .
Biochemical Pathways
Isomorellinol affects several biochemical pathways. It induces the mitochondrial apoptosis pathway , leading to cell death . It also suppresses the activation of NF-κB , a transcription factor that promotes cell survival and proliferation . Furthermore, it inhibits the p38 MAPK pathway , which is involved in cell differentiation, apoptosis, and autophagy .
Pharmacokinetics
Its ability to selectively target cca cells suggests that it may have good bioavailability and selectivity .
Result of Action
The result of isomorellinol’s action is the inhibition of CCA cell growth . It achieves this by inducing cell cycle arrest and apoptosis, thereby reducing cell proliferation and promoting cell death . It also suppresses cell migration and invasion, further inhibiting the spread of cancer .
Action Environment
The action of isomorellinol can be influenced by various environmental factors. For instance, the presence of other chemotherapeutic agents can enhance its effects. Studies have shown that the combination of isomorellinol with doxorubicin, a common chemotherapy drug, has a synergistic effect on the growth inhibition and apoptosis induction in CCA cells .
生化学分析
Biochemical Properties
Isomorellinol interacts with various biomolecules in the cell. It has been found to induce apoptosis in cholangiocarcinoma (CCA) cells, which is mediated through a mitochondria-dependent signaling pathway . This suggests that Isomorellinol may interact with key proteins involved in apoptosis, such as Bcl-2 and Bax .
Cellular Effects
Isomorellinol has significant effects on cellular processes. It has been shown to inhibit the growth of CCA cell lines in a dose-dependent manner . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Isomorellinol involves its interaction with key cellular proteins and enzymes. It has been shown to suppress NF-κB translocation, the phosphorylated p38 MAPK pathway, and the expression of MMP-2 and uPA . These interactions lead to changes in gene expression and enzyme activity, contributing to its biological effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the hexacyclic core and the introduction of hydroxyl and methylbutenyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methylbutenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: Its unique structure and reactivity make it a valuable tool for probing biological systems and understanding enzyme-catalyzed reactions.
Medicine: The compound’s potential bioactivity could be explored for the development of new pharmaceuticals or therapeutic agents.
Industry: It may be used in the production of specialty chemicals, materials, or as a catalyst in various industrial processes.
類似化合物との比較
Similar Compounds
Similar compounds include other hexacyclic structures with hydroxyl and methylbutenyl groups, such as:
- 4-hydroxy-3-methylbut-2-enyl diphosphate
- 4-hydroxy-3-methylbut-2-enyl phosphate
Uniqueness
What sets this compound apart is its specific arrangement of functional groups and the resulting chemical reactivity
特性
IUPAC Name |
12-hydroxy-19-(4-hydroxy-3-methylbut-2-enyl)-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38O7/c1-17(2)8-9-21-27-20(11-12-30(4,5)38-27)25(35)24-26(36)22-14-19-15-23-31(6,7)40-32(29(19)37,13-10-18(3)16-34)33(22,23)39-28(21)24/h8,10-12,14,19,23,34-35H,9,13,15-16H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZMGTSPGQXAAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)CO)O)C=CC(O2)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of isomorellinol in inducing apoptosis in cancer cells?
A1: Research suggests that isomorellinol triggers apoptosis in cholangiocarcinoma cells primarily through the mitochondrial pathway. [] This involves downregulating anti-apoptotic proteins like Bcl-2 and survivin while upregulating pro-apoptotic proteins like Bax and apoptosis-inducing factor (AIF). [] This imbalance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3, ultimately resulting in DNA fragmentation and cell death. []
Q2: Does the structure of isomorellinol influence its anticancer activity?
A2: While the exact structure-activity relationship of isomorellinol is still under investigation, research suggests that modifications to its prenyl side chain might influence its potency. [] Comparing the activity of isomorellinol with other caged xanthones like isomorellin, forbesione, and gambogic acid reveals that the presence and nature of functional groups on the prenyl side chain could play a role in its interactions with target proteins and overall efficacy. []
Q3: How does the anticancer activity of isomorellinol compare to that of other caged xanthones?
A3: Studies indicate that isomorellinol displays potent growth inhibitory effects against cholangiocarcinoma cell lines. [] When compared to other caged xanthones like isomorellin, forbesione, and gambogic acid, isomorellinol exhibits a particularly strong ability to increase the Bax/Bcl-2 protein expression ratio and decrease survivin protein expression, suggesting a potentially higher efficacy in inducing apoptosis through the mitochondrial pathway. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride](/img/structure/B3034170.png)
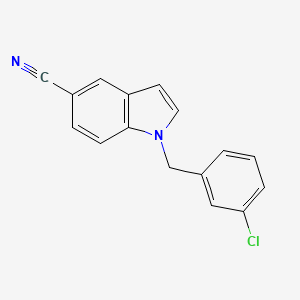
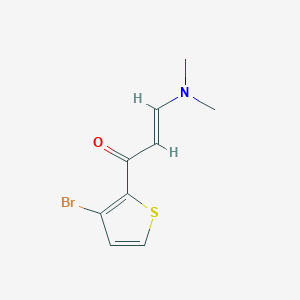
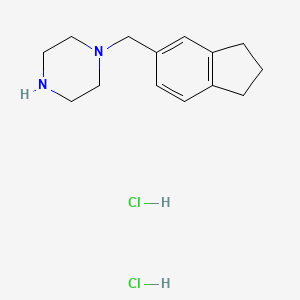
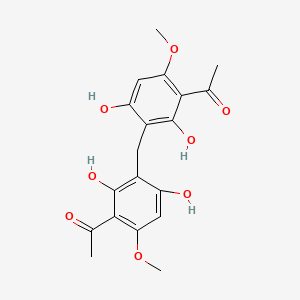
![(2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid](/img/structure/B3034177.png)
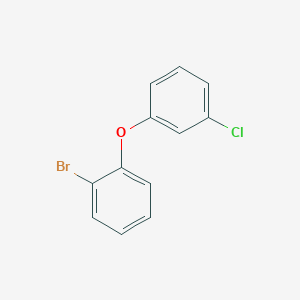
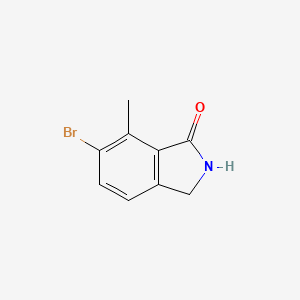
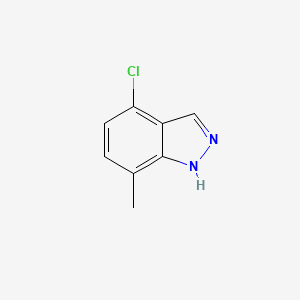
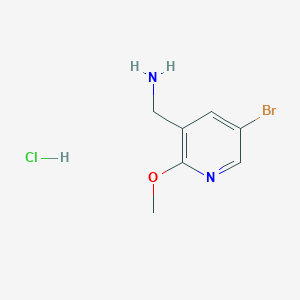

![1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3034186.png)
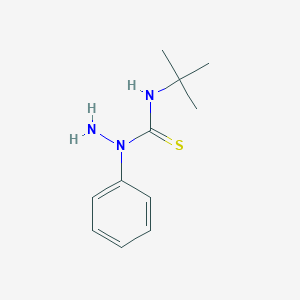
![1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine](/img/structure/B3034188.png)
